molecular formula C16H14ClN3O3S2 B2886622 N-benzyl-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 899976-78-4

N-benzyl-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2886622
CAS RN: 899976-78-4
M. Wt: 395.88
InChI Key: UYTPILZXVUJJHL-UHFFFAOYSA-N
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Description

“N-benzyl-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide” is a synthetic compound with the molecular formula C16H14ClN3O3S2 . It has an average mass of 395.884 Da and a monoisotopic mass of 395.016510 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiadiazin-2-yl)-N-arylacetamides have been synthesized and screened for their in silico and in vitro α-glucosidase inhibition activity .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group, a thiadiazinone ring, and an acetamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the available resources. The molecular weight is 395.88.

Scientific Research Applications

Antibacterial Agents

Compounds structurally similar to N-benzyl-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide have been synthesized and tested for their antibacterial properties. For instance, derivatives containing benzothiazole and quinoline linkages have shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. These studies underline the compound's role in developing new antibacterial agents with potential applications in combating bacterial infections (Bhoi et al., 2015).

Future Directions

The future directions for research on this compound could include further investigation into its biological activity, such as its inhibitory activity against various enzymes . Additionally, its potential applications in medical or pharmaceutical fields could be explored.

properties

IUPAC Name

N-benzyl-2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c17-12-6-7-13-14(8-12)25(22,23)20-16(19-13)24-10-15(21)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTPILZXVUJJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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